The Pharmacokinetics and Erythrocytic Sequestration of N-deethyldorzolamide: An In Vivo Systems Analysis
As a Senior Application Scientist, I approach pharmacokinetic (PK) profiling not merely as a mathematical exercise, but as a systems biology challenge. When evaluating topically applied ophthalmic therapeutics like dorzo...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach pharmacokinetic (PK) profiling not merely as a mathematical exercise, but as a systems biology challenge. When evaluating topically applied ophthalmic therapeutics like dorzolamide, understanding the drug's efficacy and safety requires looking far beyond standard plasma concentrations. For dorzolamide, the in vivo pharmacokinetic reality is dictated by a profound "erythrocyte sink" driven by its primary active metabolite, N-deethyldorzolamide.
This technical guide deconstructs the in vivo pharmacokinetics of N-deethyldorzolamide, detailing its metabolic generation, its extraordinary red blood cell (RBC) sequestration, and the rigorous analytical methodologies required to quantify it in preclinical and clinical settings.
Mechanistic Origins: Hepatic N-Dealkylation
Following topical ocular administration (typically as a 2% ophthalmic solution), a fraction of dorzolamide bypasses localized ocular tissues and enters the systemic circulation. This systemic exposure occurs primarily via drainage through the nasolacrimal duct and subsequent absorption across the highly vascularized nasopharyngeal mucosa.
Once in the systemic circulation, dorzolamide is subjected to hepatic metabolism. The biotransformation is primarily mediated by the cytochrome P450 system. Specifically, the catalyze the N-dealkylation of the parent compound's ethyl group, generating the active metabolite: N-deethyldorzolamide.
The Erythrocyte Sink: Distribution and CA Isoenzyme Binding
The defining pharmacokinetic characteristic of N-deethyldorzolamide is its non-linear distribution and extraordinary affinity for intra-erythrocytic carbonic anhydrase (CA). While the parent drug preferentially binds to Carbonic Anhydrase II (CA-II), the N-deethyl metabolite exhibits a remarkably high binding affinity for Carbonic Anhydrase I (CA-I), which is present in massive quantities within erythrocytes.
Because of this high-affinity binding, red blood cells act as a high-capacity biological sink. The metabolite accumulates in human erythrocytes until a steady state is reached. Causality dictates that this massive intracellular sequestration is the precise reason plasma concentrations of both dorzolamide and N-deethyldorzolamide remain exceptionally low—often falling below the standard assay detection limit of .
Fig 1. In vivo metabolic and distribution pathway of N-deethyldorzolamide.
Quantitative Pharmacokinetic Parameters
To synthesize the complex distribution and elimination profile of this metabolite, the core in vivo quantitative parameters are summarized below.
Parameter
Value
Mechanistic Rationale
Plasma Concentration
< 5 ng/mL
Rapid and near-complete sequestration into erythrocytes prevents systemic plasma accumulation.
Primary Metabolizing Enzymes
CYP2B1/2, CYP2E1, CYP3A2
Hepatic N-dealkylation of the ethyl group forms the active N-deethylated metabolite.
Erythrocyte Binding Target
CA-I (Primary) & CA-II
High-affinity binding traps the metabolite intracellularly, acting as a profound biological sink.
Erythrocyte CA Saturation
~80% (20% activity retained)
Ensures physiological CO2 transport and pH buffering remain undisrupted, preventing systemic acidosis.
Terminal Half-Life (t1/2)
> 4 Months
Elimination is strictly rate-limited by the natural lifespan and turnover of erythrocytes (~120 days).
Primary Excretion Route
Renal (Urine)
Upon eventual dissociation or RBC lysis, the unchanged metabolite is cleared via the kidneys.
Excretion Kinetics and the >4-Month Half-Life Phenomenon
The elimination kinetics of N-deethyldorzolamide are entirely rate-limited by its dissociation from erythrocytic CA-I and the natural turnover rate of red blood cells. Because the dissociation constant (
Kd
) is extremely low, the drug is effectively trapped. Consequently, the terminal elimination half-life of both the parent drug and N-deethyldorzolamide is extraordinarily prolonged, . Upon gradual dissociation into the plasma, the metabolite is cleared via the renal route and excreted in the urine at concentrations similar to the parent drug.
Analytical Methodology: In Vivo Quantification in Erythrocytes
Because plasma levels are negligible, pharmacokinetic monitoring of N-deethyldorzolamide necessitates whole blood sampling and specific isolation of the erythrocyte fraction. As an application scientist, I design protocols to be self-validating. By introducing a stable isotope-labeled internal standard early in the extraction process, we inherently control for matrix effects, extraction recovery variations, and ionization suppression.
Fig 2. Step-by-step extraction workflow for intra-erythrocytic metabolite quantification.
Step-by-Step Erythrocyte Extraction Protocol:
Sample Collection & Fractionation: Draw whole blood into K2-EDTA tubes. Centrifuge at 2,000 x g for 10 minutes at 4°C to separate plasma from the erythrocyte pellet. Discard the plasma.
Erythrocyte Washing: Aspirate the buffy coat. Wash the RBC pellet three times with an equal volume of cold isotonic saline (0.9% NaCl) to remove residual extracellular drug and plasma proteins.
Osmotic Lysis: Add a known volume of hypotonic buffer (e.g., LC-MS grade water) to the washed RBCs to induce osmotic lysis. This ruptures the cell membrane, exposing the CA-bound N-deethyldorzolamide.
Protein Precipitation & Extraction (Self-Validating Step): Add three volumes of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., Dorzolamide-d4). Vortex vigorously for 2 minutes to denature the carbonic anhydrase and release the bound metabolite. The internal standard normalizes any downstream matrix suppression.
Centrifugation: Centrifuge the lysate at 15,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial. Inject onto a C18 reversed-phase column coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode.
Systems Biology & Pharmacodynamic Safety
One might assume that the massive accumulation of a potent CA inhibitor within red blood cells would lead to systemic toxicity, such as the severe acid-base imbalances (metabolic acidosis) typical of older oral CAIs like acetazolamide. However, systems biology reveals a built-in safety margin.
The total CA capacity in human erythrocytes is vast. Even at steady-state accumulation following chronic topical dosing, the RBC content of CA is not fully saturated. Approximately . This remaining functional reserve is physiologically sufficient to maintain normal carbon dioxide transport and systemic pH balance, explaining why topically applied dorzolamide avoids the systemic adverse effects characteristic of its oral predecessors.
References
Martens-Lobenhoffer, J., & Banditt, P. (2002). Clinical pharmacokinetics of dorzolamide. Clinical Pharmacokinetics, 41(3), 197-205.[Link]
Sugrue, M. F., Harris, A., & Adamsons, I. (1997). Dorzolamide hydrochloride: A topically active, carbonic anhydrase inhibitor for the treatment of glaucoma. Drugs of Today, 33(1), 27-43.[Link]
Exploratory
In Vitro Binding Affinity and Pharmacological Profiling of N-Deethyldorzolamide to Carbonic Anhydrase Isozymes
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary & Mechanistic Background Dorzolamide is a topically active, water-soluble sul...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Document Type: Technical Whitepaper
Executive Summary & Mechanistic Background
Dorzolamide is a topically active, water-soluble sulfonamide derivative designed for the management of open-angle glaucoma and ocular hypertension. Its primary mechanism of action relies on the potent inhibition of human carbonic anhydrase (hCA) isoenzymes—specifically hCA II and hCA IV—located in the ciliary processes of the eye, thereby reducing aqueous humor secretion[1].
Upon systemic absorption (often via the nasolacrimal duct), dorzolamide undergoes hepatic metabolism mediated primarily by cytochrome P450 isoenzymes (CYP2B1/2, CYP2E1, and CYP3A2)[2]. This metabolic pathway yields N-deethyldorzolamide (also referred to as N-desethyldorzolamide), the primary active metabolite[2]. Understanding the in vitro binding affinity (
Ki
) of this metabolite is critical for drug development professionals, as its altered structural profile shifts its target selectivity, leading to profound pharmacokinetic consequences—most notably, an extreme accumulation in human erythrocytes (red blood cells) with an elimination half-life exceeding 120 days[3].
Fig 1: Metabolic pathway of dorzolamide and resulting target engagement shifts.
In Vitro Binding Affinity (
Ki
) Profiling
The binding affinity of sulfonamide inhibitors to carbonic anhydrase is dictated by the coordination of the deprotonated sulfonamide nitrogen to the active-site zinc ion (
Zn2+
), supplemented by hydrophobic interactions between the inhibitor's tail and the enzyme's binding pocket.
Dorzolamide possesses an ethyl group on its alkyl side chain, which fits optimally into the hydrophobic pocket of hCA II, yielding highly potent inhibition (
Ki=1.9
nM)[1]. It is highly selective, showing very weak affinity for hCA I (
Ki=6000
nM)[1].
When dorzolamide is N-deethylated, the loss of the ethyl group alters these steric and hydrophobic interactions. Causally, this structural reduction decreases its optimal fit within the hCA II active site, rendering N-deethyldorzolamide a less potent inhibitor of hCA II compared to the parent drug[4]. Conversely, the reduced steric bulk allows the metabolite to better accommodate the active site architecture of hCA I. Consequently, N-deethyldorzolamide becomes a clinically relevant inhibitor of hCA I, hCA II, and hCA IV[5].
Note: While exact nanomolar
Ki
values for the metabolite fluctuate based on the specific in vitro assay conditions used across different literature, the established pharmacological consensus dictates a definitive shift toward hCA I affinity and a reduction in hCA II affinity relative to the parent molecule.
The shift in binding affinity has profound systemic consequences. Human erythrocytes contain massive quantities of hCA I and hCA II. Because N-deethyldorzolamide gains affinity for hCA I while retaining activity against hCA II, it acts as a sink, heavily accumulating within red blood cells[5].
Despite this extensive accumulation and a terminal elimination half-life of over 4 months (>120 days)[3], the total erythrocyte CA content is never fully saturated. In vivo and in vitro studies confirm that approximately 20% of total CA activity in the red blood cell is retained during steady-state dosing[5]. This causality explains why topically applied dorzolamide, despite systemic absorption and long-term metabolite accumulation, does not trigger the severe acid-base imbalances or electrolyte disturbances typically associated with oral CA inhibitors[2].
Experimental Protocol: In Vitro CA Inhibition Assay
To accurately determine the
Ki
of N-deethyldorzolamide and ensure scientific integrity, a self-validating stopped-flow spectrophotometric assay must be utilized. This system isolates the true binding kinetics by measuring the hydration of
CO2
.
Step-by-Step Methodology
1. Reagent and Enzyme Preparation
Obtain purified recombinant hCA I, hCA II, and hCA IV enzymes (expressed in E. coli).
Prepare stock solutions of N-deethyldorzolamide and Dorzolamide in 10% DMSO, subsequently diluted in assay buffer (20 mM HEPES, pH 7.4, 20 mM
Na2SO4
to maintain ionic strength).
2. Pre-Incubation (Critical Causality Step)
Action: Incubate the enzyme (e.g., 10 nM final concentration) with varying concentrations of the inhibitor for 15 minutes at 20°C prior to substrate addition.
Causality: Sulfonamide binding to the
Zn2+
ion is a relatively slow process. Omitting pre-incubation will result in artificially high
IC50
values because the enzyme will process the substrate before the inhibitor reaches thermodynamic binding equilibrium.
3. Assay Execution (Stopped-Flow Kinetics)
Utilize a stopped-flow instrument equipped with a photodiode array detector.
Mix the enzyme-inhibitor solution 1:1 with
CO2
-saturated water (substrate) containing a pH indicator (e.g., 0.2 mM Phenol Red).
Monitor the decrease in absorbance at 557 nm (the peak absorbance of the basic form of Phenol Red) as the hydration of
CO2
produces protons, lowering the pH.
4. Self-Validation & Internal Controls
System Validation: Run Acetazolamide in parallel as a reference standard. The assay is only considered valid if the calculated
Ki
for Acetazolamide aligns with established literature values (~12 nM for hCA II).
Uncatalyzed Control: Always measure the uncatalyzed
CO2
hydration rate (buffer + substrate without enzyme) and subtract this baseline from the initial velocity calculations.
5. Data Analysis
Calculate the initial velocity (
v0
) of the enzymatic reaction.
Determine the
IC50
by plotting fractional activity vs. inhibitor concentration.
Convert
IC50
to
Ki
using the Cheng-Prusoff equation, adjusting for the substrate concentration and the Michaelis constant (
Km
) of the specific hCA isozyme for
CO2
.
Fig 2: Self-validating stopped-flow spectrophotometry workflow for CAI Ki determination.
References
Clinical pharmacokinetics of dorzolamide. PubMed / Drug Metab Dispos.[Link]
Reflections on Medicinal Chemistry at Merck, West Point. ResearchGate.[Link]
Brinzolamide : a review of its use in the management of primary open-angle glaucoma and ocular hypertension. ResearchGate.[Link]
PK and PD modeling of antiglaucoma drugs. University of Eastern Finland.[Link]
Navigating the Nuances of a Key Metabolite: A Technical Guide to the Toxicity and Safety Profile of N-deethyldorzolamide
For Researchers, Scientists, and Drug Development Professionals Foreword: Beyond the Parent Compound In the landscape of pharmaceutical development, the journey of a drug through the human body is as critical as its init...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Parent Compound
In the landscape of pharmaceutical development, the journey of a drug through the human body is as critical as its initial therapeutic action. The metabolic transformation of a parent compound can yield metabolites with their own distinct pharmacological and toxicological profiles. This guide delves into the toxicity and safety of N-deethyldorzolamide, the primary and active metabolite of dorzolamide, a cornerstone in the management of glaucoma. As a topical carbonic anhydrase inhibitor, dorzolamide's systemic exposure, and consequently that of its metabolite, necessitates a thorough understanding to ensure patient safety and to inform future drug design. This document provides a Senior Application Scientist's perspective on the core principles and methodologies for evaluating the safety profile of N-deethyldorzolamide, grounding technical data within the broader context of regulatory expectations and scientific rigor.
The Metabolic Genesis and Pharmacokinetic Journey of N-deethyldorzolamide
Dorzolamide, administered topically to the eye, undergoes systemic absorption and is subsequently metabolized to N-deethyldorzolamide.[1][2] This metabolic conversion is a critical first step in understanding the potential for systemic effects.
Metabolic Pathway
The biotransformation of dorzolamide to its N-deethylated metabolite is primarily mediated by the cytochrome P450 enzyme system.[1] While specific human CYP isoforms are not definitively elucidated in all literature, in vitro studies in rat liver microsomes suggest the involvement of CYP2B1, CYP2E1, and CYP3A2, providing a starting point for human metabolism studies.[3]
Caption: Metabolic Conversion of Dorzolamide.
Pharmacokinetics: A Tale of Two Compartments
A hallmark of both dorzolamide and N-deethyldorzolamide is their extensive partitioning into red blood cells (RBCs).[1][4][5][6] This sequestration is driven by their high affinity for carbonic anhydrase isoenzymes, particularly CA-II for dorzolamide and CA-I for N-deethyldorzolamide.[3][4][5][6]
This extensive RBC binding results in very low plasma concentrations of the free, unbound drug, which is a critical factor in mitigating systemic toxicity.[4][6] However, the long half-life within RBCs means that steady-state concentrations are reached over an extended period of chronic dosing.[5]
The Core of the Matter: The Toxicity Profile of N-deethyldorzolamide
The safety assessment of a metabolite like N-deethyldorzolamide is guided by regulatory frameworks such as the FDA's "Safety Testing of Drug Metabolites" and the ICH M3(R2) guidelines.[7][8][9][10][11][12][13] These guidances emphasize the need to evaluate metabolites that are present at higher concentrations in humans than in preclinical toxicology species or that have unique pharmacological activity.
Preclinical Safety Evaluation: A Mechanistic Approach
Direct preclinical toxicity studies on N-deethyldorzolamide are not extensively reported in publicly available literature. Therefore, its safety profile is largely inferred from the comprehensive nonclinical studies conducted on the parent drug, dorzolamide, and the known pharmacological activity of the metabolite.
Key Preclinical Findings for Dorzolamide (with implications for N-deethyldorzolamide):
Systemic Carbonic Anhydrase Inhibition: The primary mechanism of potential toxicity for both compounds is the inhibition of carbonic anhydrase enzymes throughout the body.[14][15][16][17] N-deethyldorzolamide is a less potent inhibitor of CA-II than dorzolamide but also inhibits the less active isoenzyme, CA-I.[3][4][5][6]
Renal Effects: As carbonic anhydrase inhibitors, both dorzolamide and its metabolite can affect renal function by altering bicarbonate reabsorption, potentially leading to metabolic acidosis and electrolyte disturbances.[14][18] Animal studies with dorzolamide have shown that at high doses, these effects can occur.
Ocular Toxicity: In vitro studies on human corneal endothelial cells have shown that dorzolamide-containing solutions can exhibit some level of toxicity, which appears to be influenced by the presence of preservatives like benzalkonium chloride.[19] The inherent toxicity of N-deethyldorzolamide to ocular structures has not been independently characterized.
Genotoxicity and Carcinogenicity: Dorzolamide has been evaluated in a battery of genotoxicity assays, including the Ames test and in vivo chromosomal aberration assays, and was found to be non-mutagenic.[20] Long-term oral administration of dorzolamide in rats showed urinary bladder papillomas in males at high doses, a finding often associated with the physiological effects of carbonic anhydrase inhibition in this species.[20]
Clinical Safety and Tolerability: Insights from Dorzolamide Administration
The clinical safety profile of topical dorzolamide provides valuable insights into the potential systemic effects of N-deethyldorzolamide, given its formation and accumulation in vivo.
Observed Systemic Adverse Effects with Topical Dorzolamide:
Metabolic and Electrolyte Disturbances: The most frequently discussed systemic side effects are related to carbonic anhydrase inhibition. These include metabolic acidosis, hypokalemia (low potassium), and hyperchloremia (high chloride).[14][18] These effects are generally mild and infrequent with topical administration but can be more pronounced in susceptible individuals, such as those with pre-existing renal impairment.[21]
Taste Alteration: A common and generally benign side effect is a bitter taste following administration, which is a result of systemic absorption and distribution to the taste buds.[22]
Rare Hematological Effects: Although rare, there have been case reports of dorzolamide-induced immune thrombocytopenia, highlighting the potential for idiosyncratic reactions to this class of sulfonamide drugs.[23]
Sulfonamide Hypersensitivity: As a sulfonamide derivative, dorzolamide and its metabolite carry the potential for hypersensitivity reactions, including severe skin reactions, although this is a rare occurrence with topical administration.[22]
Crucially, clinical studies have shown that at therapeutic topical doses, the inhibition of carbonic anhydrase in RBCs is not sufficient to cause clinically significant effects on renal function or respiration in most patients.[5]
Methodologies for a Robust Safety Assessment: A Practical Guide
For drug development professionals, a structured approach to evaluating the toxicity of a metabolite like N-deethyldorzolamide is paramount. This involves a combination of in silico, in vitro, and, if necessary, in vivo studies, guided by regulatory expectations.
Experimental Workflow for Metabolite Safety Assessment
Caption: Workflow for Metabolite Safety Evaluation.
Objective: To determine the inhibitory potency (IC50) of N-deethyldorzolamide against key human carbonic anhydrase isoenzymes (e.g., CA-I, CA-II, CA-IV, CA-IX, CA-XII).
Methodology:
Utilize a well-established esterase assay using p-nitrophenyl acetate (p-NPA) as a substrate.
Recombinantly express and purify human CA isoenzymes.
Prepare a serial dilution of N-deethyldorzolamide and a reference inhibitor (e.g., acetazolamide).
Incubate the enzyme with the inhibitor for a defined period.
Initiate the reaction by adding the p-NPA substrate.
Monitor the formation of the p-nitrophenolate product spectrophotometrically at 400 nm.
Calculate the percentage of inhibition and determine the IC50 value by non-linear regression analysis.
Self-Validation: The inclusion of a known reference inhibitor allows for the validation of assay performance and ensures the reliability of the generated data.
Protocol 2: In Vitro Cytotoxicity Assessment in Renal Proximal Tubule Cells
Objective: To evaluate the potential for direct cytotoxicity of N-deethyldorzolamide to renal cells.
Methodology:
Culture a human renal proximal tubule epithelial cell line (e.g., HK-2 cells).
Expose the cells to a range of concentrations of N-deethyldorzolamide for 24 and 48 hours.
Assess cell viability using a validated method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
Concurrently, measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cell membrane damage.
Self-Validation: The use of both a positive control (a known nephrotoxicant) and a negative control (vehicle) is essential for validating the assay's sensitivity and specificity.
Synthesis and Conclusion: A Favorable but Vigilant Profile
The available evidence suggests that N-deethyldorzolamide possesses a favorable safety profile, largely due to its lower inhibitory potency against the predominant carbonic anhydrase isoenzyme (CA-II) compared to its parent compound, dorzolamide, and its extensive sequestration in red blood cells, which limits systemic exposure of the free drug. The potential for systemic side effects, primarily metabolic and electrolyte disturbances, is a recognized class effect of carbonic anhydrase inhibitors but appears to be of low incidence and severity with the topical administration of dorzolamide.
However, a complete understanding of the metabolite's safety requires ongoing vigilance and, in certain drug development scenarios, direct toxicological evaluation as mandated by regulatory guidelines. The methodologies outlined in this guide provide a robust framework for such an assessment. For researchers and drug development professionals, the key takeaways are:
The pharmacokinetic properties of N-deethyldorzolamide, particularly its RBC accumulation, are central to its safety profile.
The primary toxicological concern is the on-target pharmacology of carbonic anhydrase inhibition.
A structured, multi-phased approach to safety evaluation, from in silico modeling to in vivo studies (if warranted), is essential for regulatory compliance and ensuring patient safety.
By integrating a deep understanding of the metabolite's behavior with rigorous, validated experimental protocols, the pharmaceutical industry can continue to develop safe and effective therapies for glaucoma and other conditions, with a clear-eyed view of the entire metabolic journey of the drug.
References
Clinical Pharmacokinetics of Dorzolamide. ResearchGate. Available at: [Link]
Safety Testing of Drug Metabolites Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]
Guidance for Industry on Safety Testing of Drug Metabolites; Availability. Regulations.gov. Available at: [Link]
Draft Guidance for Industry on Safety Testing of Drug Metabolites; Availability. Regulations.gov. Available at: [Link]
ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals. Therapeutic Goods Administration (TGA). Available at: [Link]
ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline. European Medicines Agency. Available at: [Link]
Safety Testing of Drug Metabolites. U.S. Food and Drug Administration. Available at: [Link]
Guidance on Nonclinical Safety Studies for the Conduct of Human Clinical T. PMDA. Available at: [Link]
M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. U.S. Food and Drug Administration. Available at: [Link]
International Conference on Harmonisation; Guidance on M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals; availability. Notice. PubMed. Available at: [Link]
PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION PrDorzolamide. JAMP Pharma Corporation. Available at: [Link]
Clinical pharmacokinetics of dorzolamide. PubMed. Available at: [Link]
Costopt Clinical Pharmacology Biopharmaceutics Review. accessdata.fda.gov. Available at: [Link]
Perianesthetic metabolic acidosis is associated with 2% dorzolamide eye drops in dogs that underwent ophthalmic surgery: a retrospective study (2019–2022) in. AVMA Journals. Available at: [Link]
N-Deethyldorzolamide Hydrochloride: Physicochemical Profiling, Pharmacokinetics, and Analytical Methodologies
Executive Summary Dorzolamide is a widely prescribed topical carbonic anhydrase inhibitor (CAI) utilized in the management of open-angle glaucoma and ocular hypertension. While its pharmacological action is localized to...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Dorzolamide is a widely prescribed topical carbonic anhydrase inhibitor (CAI) utilized in the management of open-angle glaucoma and ocular hypertension. While its pharmacological action is localized to the ciliary body, systemic absorption inevitably occurs via the nasolacrimal duct. Once in the systemic circulation, dorzolamide undergoes hepatic metabolism to form its primary active metabolite: N-deethyldorzolamide .
As a Senior Application Scientist, I have structured this technical whitepaper to address the critical physicochemical, pharmacokinetic, and analytical dimensions of N-deethyldorzolamide hydrochloride. This guide provides drug development professionals with the foundational data and field-proven LC-MS/MS methodologies required to accurately quantify this metabolite in complex biological matrices.
Structural Elucidation and Physicochemical Properties
N-deethyldorzolamide is formed via the cytochrome P450-mediated N-dealkylation of the parent drug. The removal of the ethyl group alters its isoenzyme binding affinity and physicochemical profile. In pharmaceutical reference standards and analytical contexts, the compound is synthesized and handled as a hydrochloride salt to maximize aqueous solubility and ensure long-term stability.
According to structural databases such as and reference standards from , the exact mass and molecular formula are defined as follows:
Table 1: Physicochemical and Structural Parameters
Parameter
Value
Causality / Analytical Significance
Free Base Formula
C8H12N2O4S3
Reflects the loss of an ethyl group (-C2H4) from the parent dorzolamide molecule.
Salt Formula
C8H12N2O4S3 · HCl
HCl salt formation protonates the secondary amine, improving solubility for stock standard preparation.
Exact Mass (Free Base)
295.9959 Da
Critical target mass for High-Resolution Mass Spectrometry (HRMS) identification and precursor ion selection.
Exact Mass (Salt)
331.9726 Da
Accounts for the isotopic mass of Chlorine (
35
Cl); relevant when analyzing the intact salt form.
Molecular Weight (Salt)
332.85 g/mol
Essential for accurate molarity calculations during calibration curve and quality control (QC) preparation.
Target Enzymes
CA-I (High), CA-II (Moderate)
The shift in affinity toward Carbonic Anhydrase I (CA-I) drives its preferential accumulation in red blood cells.
Pharmacokinetics and Metabolic Pathways
Following topical ophthalmic administration, dorzolamide bypasses first-pass metabolism but is eventually absorbed into the systemic circulation. It is metabolized in the liver by cytochrome P450 isoenzymes (primarily CYP2B1/2, CYP2E1, and CYP3A2) into N-deethyldorzolamide ().
Both the parent drug and the N-desethyl metabolite exhibit a profound affinity for intracellular carbonic anhydrase. While dorzolamide primarily targets CA-II, N-deethyldorzolamide binds extensively to CA-I. This results in massive sequestration within erythrocytes. This intra-erythrocytic accumulation creates a "deep compartment" reservoir, leading to an exceptionally prolonged terminal half-life of over 4 months for both compounds (). Elimination occurs almost exclusively via the renal route.
Figure 1: Hepatic metabolism of dorzolamide and subsequent erythrocyte sequestration.
Analytical Workflow: LC-MS/MS Quantification
To accurately quantify N-deethyldorzolamide in pharmacokinetic studies, highly sensitive analytical methods are required. Because the metabolite is sequestered inside red blood cells, packed erythrocytes must be used as the biological matrix , rather than plasma.
The following step-by-step protocol outlines a robust, self-validating LC-MS/MS methodology designed to overcome the severe ion suppression typically caused by hemoglobin and erythrocyte lipids.
Step-by-Step Methodology: Erythrocyte Extraction
Sample Collection and Isolation:
Collect whole blood using K2-EDTA tubes. Centrifuge at 2,000 x g for 10 minutes to separate plasma. Isolate the packed erythrocyte pellet.
Causality: Plasma concentrations of N-deethyldorzolamide are typically below the limit of quantification (<5 ng/mL) because the metabolite is bound intracellularly. Isolating the erythrocyte fraction is mandatory to capture the true pharmacokinetic profile.
Cell Lysis:
Add a hypotonic buffer (LC-MS grade water) to the erythrocytes at a 1:1 (v/v) ratio. Subject the sample to three rapid freeze-thaw cycles (-80°C to 37°C).
Protein Precipitation (PPT):
Add 3 volumes of ice-cold acetonitrile spiked with an isotopically labeled internal standard (N-deethyldorzolamide-d3) to the lysate. Vortex vigorously for 5 minutes.
Causality: Acetonitrile acts as a chaotropic agent, permanently denaturing hemoglobin and carbonic anhydrase. This structural collapse forces the release of the tightly bound N-deethyldorzolamide into the supernatant. Centrifuge at 14,000 x g for 10 minutes at 4°C.
Solid Phase Extraction (SPE) Clean-up:
Load the supernatant onto a Mixed-Mode Cation Exchange (MCX) SPE cartridge pre-conditioned with methanol and 2% formic acid.
Causality: The secondary amine of N-deethyldorzolamide is positively charged at low pH. The MCX sorbent allows strong ionic retention of the target analyte, while neutral lipids and acidic heme degradation products are washed away, preventing downstream MS ion suppression.
Wash with 2% formic acid, followed by 100% methanol. Elute the analyte using 5% ammonium hydroxide in methanol. Evaporate to dryness under nitrogen and reconstitute in the mobile phase.
UHPLC-ESI-MS/MS Analysis:
Inject the reconstituted sample onto a C18 reversed-phase UHPLC column.
Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the Multiple Reaction Monitoring (MRM) transition for the protonated precursor ion
[M+H]+
at m/z 297.0.
Trustworthiness & Self-Validation Checkpoint:
Every extraction batch must be self-validating. Monitor the absolute recovery of the internal standard (N-deethyldorzolamide-d3) across all samples. A consistent recovery rate (>80%) and a stable retention time validate the extraction efficiency, confirming the complete dissociation of the drug from carbonic anhydrase and the absence of critical matrix effects.
Figure 2: Step-by-step LC-MS/MS analytical workflow for erythrocyte quantification.
Clinical and Toxicological Implications
The pharmacokinetic profile of N-deethyldorzolamide has direct clinical implications, particularly in renally compromised patients. Because the metabolite is cleared almost entirely by the kidneys, patients with a creatinine clearance of <30 mL/min are at high risk of drug accumulation.
Prolonged systemic inhibition of carbonic anhydrase can severely impair renal bicarbonate reabsorption. This biochemical cascade can culminate in non-anion gap metabolic acidosis (NAGMA) and, in rare instances, secondary anemia (). Consequently, therapeutic drug monitoring (TDM) utilizing the LC-MS/MS protocols detailed above is highly recommended during clinical trials or when managing patients with severe diabetic nephropathy or chronic kidney disease.
References
Title: Clinical pharmacokinetics of dorzolamide
Source: PubMed (National Institutes of Health)
URL: [Link]
Title: Ocular absorption, blood levels, and excretion of dorzolamide, a topically active carbonic anhydrase inhibitor
Source: PubMed (National Institutes of Health)
URL: [Link]
Title: Metabolic acidosis and anaemia associated with dorzolamide in a patient with impaired renal function
Source: PubMed Central (PMC)
URL: [Link]
Title: N-deethyldorzolamide hydrochloride - Compound Summary
Source: PubChem (National Center for Biotechnology Information)
URL: [Link]
Protocols & Analytical Methods
Method
Quantitative Analysis of N-deethyldorzolamide in Human Plasma by LC-MS/MS: An Application Note and Protocol
Abstract This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-deethyldorzolamide, the primary active metabolite of the carboni...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-deethyldorzolamide, the primary active metabolite of the carbonic anhydrase inhibitor dorzolamide, in human plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and bioequivalence studies. The methodology employs a straightforward liquid-liquid extraction (LLE) for sample cleanup, followed by a rapid and efficient chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). This method has been developed and validated in accordance with the principles outlined in the US FDA and European Medicines Agency (EMA) guidelines for bioanalytical method validation, ensuring data integrity and reliability.[1][2][3][4]
Introduction
Dorzolamide is a potent topical carbonic anhydrase inhibitor used in the management of glaucoma and ocular hypertension. Upon topical administration, dorzolamide can be systemically absorbed and is subsequently metabolized to its active N-deethylated metabolite, N-deethyldorzolamide. Accurate quantification of this metabolite in human plasma is crucial for understanding the systemic exposure and overall pharmacokinetic profile of dorzolamide.[1] LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and specificity, allowing for the precise measurement of drug and metabolite concentrations in complex biological matrices.
This document provides a comprehensive, step-by-step protocol for the determination of N-deethyldorzolamide in human plasma, from sample preparation to data acquisition and analysis. The rationale behind key experimental choices is discussed to provide a deeper understanding of the method's principles and to ensure its successful implementation.
Materials and Reagents
Analytes and Internal Standard (IS)
Analyte: N-deethyldorzolamide reference standard
Internal Standard (IS): Dorzolamide-d3 hydrochloride is recommended as a stable isotope-labeled internal standard to ensure the highest accuracy and precision by compensating for variability in sample preparation and instrument response.[2]
Reagents and Solvents
Acetonitrile (HPLC or LC-MS grade)
Methanol (HPLC or LC-MS grade)
Formic acid (LC-MS grade)
Ethyl acetate (HPLC grade)
Toluene (HPLC grade)
Isopropanol (HPLC grade)
Ammonium acetate (LC-MS grade)
Ultrapure water (18.2 MΩ·cm)
Drug-free human plasma (with K2EDTA as anticoagulant)
Instrumentation and Analytical Conditions
Liquid Chromatography System
A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system capable of delivering reproducible gradients at analytical flow rates is required.
Mass Spectrometer
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is necessary for this application.
Chromatographic and Mass Spectrometric Parameters
The following tables summarize the recommended starting conditions for the LC-MS/MS analysis. These parameters should be optimized for the specific instrumentation used in the laboratory.
Table 1: Chromatographic Conditions
Parameter
Recommended Condition
Analytical Column
Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A
0.1% Formic acid in water
Mobile Phase B
0.1% Formic acid in acetonitrile
Flow Rate
0.4 mL/min
Column Temperature
40 °C
Injection Volume
5 µL
Gradient Elution
Time (min)
0.0
0.5
2.5
3.5
3.6
5.0
Table 2: Mass Spectrometer Conditions
Parameter
Recommended Setting
Ionization Mode
ESI Positive
Ion Source Temperature
500 °C
IonSpray Voltage
5500 V
Curtain Gas
35 psi
Collision Gas
9 psi
MRM Transitions
Compound
N-deethyldorzolamide
Dorzolamide-d3 (IS)
Note: The MRM transition for the parent drug, dorzolamide, is m/z 325 -> 199.[5] The transition for Dorzolamide-d3 is predicted based on the stable isotope label.
Experimental Protocols
Preparation of Standard and Quality Control (QC) Samples
Stock Solutions (1 mg/mL):
Prepare individual stock solutions of N-deethyldorzolamide and Dorzolamide-d3 (IS) in methanol.
Working Solutions:
Prepare serial dilutions of the N-deethyldorzolamide stock solution with a 50:50 mixture of acetonitrile and water to create calibration curve (CC) working solutions. Prepare separate working solutions for low, medium, and high-quality control (LQC, MQC, HQC) samples.
Spiking into Plasma:
Spike the working solutions into drug-free human plasma to achieve the desired final concentrations for the calibration curve and QC samples. The final concentration of the organic solvent in the plasma should be kept low (e.g., <5%) to avoid protein precipitation.
This protocol is based on a well-established liquid-liquid extraction procedure which offers a good balance between recovery and sample cleanliness.[5]
Caption: Liquid-Liquid Extraction Workflow.
Step-by-Step LLE Protocol:
Pipette 200 µL of plasma sample (blank, calibration standard, QC, or unknown) into a clean microcentrifuge tube.
Add 25 µL of the internal standard working solution to each tube, except for the blank plasma.
Add 200 µL of a suitable buffer at pH 8.0 (e.g., ammonium acetate).
Briefly vortex the samples.
Add 1 mL of the extraction solvent mixture (e.g., ethyl acetate:toluene:isopropanol).
Vortex the samples for 5 minutes to ensure thorough mixing and extraction.
Centrifuge the samples at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
Carefully transfer the upper organic layer to a clean tube.
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40 °C.
Reconstitute the dried residue in 200 µL of the initial mobile phase composition.
Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
Method Validation
A full validation of this bioanalytical method should be performed according to the current guidelines from regulatory agencies such as the FDA and EMA.[1][2][3][4] The validation should assess the following parameters:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Linearity and Range: The concentration range over which the method is accurate and precise.
Accuracy and Precision: The closeness of the determined values to the nominal concentration and the reproducibility of the measurements.
Recovery: The efficiency of the extraction procedure.
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte and internal standard.
Stability: The stability of the analyte in plasma under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term).
The following diagram illustrates the logical relationship between the core components of a bioanalytical method validation.
The choice of liquid-liquid extraction was made to provide a clean extract with minimal matrix effects, which is crucial for achieving low limits of quantification. The use of a stable isotope-labeled internal standard is a critical component of this method. Dorzolamide-d3 is structurally and chemically very similar to N-deethyldorzolamide and will co-elute, effectively compensating for any variations during sample processing and ionization, thereby ensuring the highest level of accuracy and precision.
The chromatographic conditions were selected to provide a rapid analysis time while ensuring adequate separation of N-deethyldorzolamide from potential interferences in the plasma matrix. The use of a gradient elution allows for efficient removal of late-eluting components, minimizing carryover between injections.
Conclusion
The LC-MS/MS method described in this application note provides a sensitive, specific, and reliable approach for the quantification of N-deethyldorzolamide in human plasma. The protocol is well-suited for high-throughput analysis in a regulated bioanalytical laboratory. The detailed methodology and the rationale behind the experimental choices should enable researchers to successfully implement and validate this method for their pharmacokinetic and clinical studies.
References
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
Chen, T. K., et al. (1996). Low Level Determination of Dorzolamide and Its De-Ethylated Metabolite in Human Plasma by Liquid Chromatography With Atmospheric Pressure Chemical Ionization Tandem Mass Spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 15(2), 267-275. [Link]
Application Note: High-Recovery Biological Extraction of N-Deethyldorzolamide from Whole Blood
Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Matrix: Human Whole Blood (Erythrocytes) Analytical Platform: LC-MS/MS (ESI+) The Analyte-Matrix Paradigm: Why Whole Blood? N-...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals
Matrix: Human Whole Blood (Erythrocytes)
Analytical Platform: LC-MS/MS (ESI+)
The Analyte-Matrix Paradigm: Why Whole Blood?
N-deethyldorzolamide is the primary, pharmacologically active metabolite of dorzolamide, a topical carbonic anhydrase (CA) inhibitor used extensively in the management of open-angle glaucoma. Developing a robust sample preparation protocol for this analyte requires a fundamental understanding of its unique pharmacokinetic distribution.
Unlike most small-molecule therapeutics that are quantified in plasma or serum, dorzolamide and N-deethyldorzolamide exhibit extreme erythrocytic sequestration. Upon systemic absorption, the metabolite binds with exceptionally high affinity to Carbonic Anhydrase II (CA-II), an isoenzyme heavily concentrated inside red blood cells (RBCs)[1].
The Causality of Matrix Selection:
Standard plasma extractions will yield false-negative results or severely underestimate systemic exposure. Clinical data demonstrates that plasma levels of N-deethyldorzolamide frequently fall below the standard limit of detection (< 5 ng/mL)[1][2]. Conversely, the mean concentration of the metabolite in red blood cells can reach up to 7.7 µM following chronic administration[3]. Therefore, whole blood or capillary dried blood is the mandatory biological matrix for accurate quantification[4][5].
Diagram 1: Pharmacokinetic distribution logic dictating the necessity of whole blood matrix selection.
Protocol Design & Causality
To extract N-deethyldorzolamide effectively, the protocol must act as a self-validating system that sequentially addresses cellular barriers, protein binding, and matrix suppression. We employ a three-tier extraction strategy:
Osmotic & Acoustic Lysis: Because the analyte is trapped inside RBCs bound to CA-II, chemical extraction alone is insufficient. We utilize a combination of hypotonic shock (LC-MS grade water) and ultrasonication to physically rupture the erythrocyte membrane and denature the CA-II complex[4].
Acidic Protein Precipitation (PPT): The addition of a methanol/acetonitrile blend containing 2% acetic acid (1:1:1, v/v/v) serves a dual purpose: it rapidly precipitates hemoglobin and plasma proteins while maintaining the basic secondary amine of N-deethyldorzolamide in an ionized state (cation) for downstream cleanup[4][5].
Mixed-Mode Cation Exchange (MCX) SPE: N-deethyldorzolamide contains a basic amine group. By passing the acidified supernatant through an MCX solid-phase extraction cartridge, the analyte is retained via strong ionic interactions. This allows for aggressive washing with 100% organic solvents to completely remove phospholipids, ensuring zero matrix-induced ion suppression during LC-MS/MS analysis[6].
Diagram 2: Step-by-step biological extraction workflow for N-deethyldorzolamide.
Aliquot & Lysis: Transfer 100 µL of whole blood into a 1.5 mL microcentrifuge tube. Add 100 µL of LC-MS grade water. Ultrasonicate the mixture in a water bath at 30°C for 15 minutes to ensure complete erythrocyte lysis[4][5].
Internal Standard Addition: Spike the lysate with 10 µL of Dorzolamide-d5 working solution (500 ng/mL) to yield a final IS concentration of 50 ng/mL[4].
Protein Precipitation: Add 400 µL of the Extraction Solvent. Vortex vigorously for 5 minutes to precipitate hemoglobin and release any remaining protein-bound analyte[5].
Centrifugation: Centrifuge the samples at 17,000 × g for 5 minutes at 4°C to pellet the cellular debris and precipitated proteins[5].
SPE Conditioning & Loading:
Condition the MCX cartridge with 1.0 mL of Methanol, followed by 1.0 mL of 2% Formic Acid in water.
Dilute the supernatant from Step 4 with 500 µL of 2% Formic Acid and load it onto the cartridge at a flow rate of 1 mL/min.
Orthogonal Washing:
Wash 1: 1.0 mL of 2% Formic Acid in water (removes neutral and acidic hydrophilic interferences).
Wash 2: 1.0 mL of 100% Methanol (removes hydrophobic interferences, notably phospholipids).
Elution: Elute the target analytes using 1.0 mL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the secondary amine of N-deethyldorzolamide, breaking the ionic bond with the sorbent.
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C[6]. Reconstitute the residue in 100 µL of Mobile Phase A/B (80:20, v/v) and transfer to an autosampler vial[4].
Analytical Parameters & Data Presentation
Quantification is performed using Ultra-High-Performance Liquid Chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS) operating in positive Electrospray Ionization (ESI+) mode.
Table 1: MRM Transitions and MS Parameters
Note: Analyte forms a stable [M+H]+ precursor ion. Collision energies should be optimized per specific instrument.
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Dwell Time (ms)
N-deethyldorzolamide
297.0
199.0
25
50
Dorzolamide
325.0
199.0
25
50
Dorzolamide-d5 (IS)
330.0
135.0
30
50
(Data supported by established anti-doping and pharmacokinetic monitoring parameters[3][4][5])
Table 2: UHPLC Gradient Conditions
Column: C18, 1.7 µm, 2.1 × 50 mm (Maintained at 40°C)
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Flow Rate: 0.4 mL/min
To ensure the trustworthiness of the generated data, the following self-validating checks must be integrated into the workflow:
Matrix Effect (ME) Evaluation: Because whole blood contains high levels of iron and phospholipids, post-column infusion experiments must be conducted. The aggressive Methanol wash during the MCX SPE step is specifically designed to keep phospholipid-induced ion suppression below 15%.
Extraction Recovery: Calculate recovery by comparing the peak area of N-deethyldorzolamide spiked before extraction to the peak area of the analyte spiked after extraction (into the eluted blank matrix). Acceptable recovery for this MCX protocol is typically >85%.
Calibration Range: The method should demonstrate linearity from 5 ng/mL to 200 ng/mL in whole blood, capturing both trough and peak physiological concentrations following ophthalmic administration[4][5].
References
Clinical Pharmacokinetics of Dorzolamide - ResearchGate. 3
Simultaneous Determination of Dorzolamide and Timolol by First-order Derivative UV Spectroscopy in Simulated Biological Fluid - ResearchGate. 2
Pharmacological and ocular hypotensive properties of topical carbonic anhydrase inhibitors - ResearchGate. 1
Stressing the limits of capillary blood in anti-doping analysis: perspectives on alkylamine-like stimulants and carbonic anhydrase II inhibitors in result management - PMC. 4
Stressing the limits of capillary blood in anti-doping analysis: perspectives on alkylamine-like stimulants and carbonic anhydrase II inhibitors in result management - Frontiers. 5
UHPLC–HRMS Method for the Simultaneous Screening of 235 Drugs in Capillary Blood for Doping Control Purpose - ACS Publications. 6
Dorzolamide hydrochloride is a potent, topically applied carbonic anhydrase (CA) inhibitor utilized extensively for the management of open-angle glaucoma and ocular hypertension[1]. During the synthesis, scale-up, and stability testing of dorzolamide, several related substances can emerge. One of the most critical of these is N-deethyldorzolamide (pharmacopeially recognized as Dorzolamide EP Impurity D, Dorzolamide Related Compound D, or N-desethyl dorzolamide; CAS 154154-90-2)[2][3].
In vivo, dorzolamide is hepatically N-dealkylated by the cytochrome P450 system to form this exact compound, which retains partial inhibitory activity against CA-II and CA-I[1]. From a quality assurance perspective (ICH Q3A/Q3B guidelines), the precise structural elucidation and quantification of this dealkylation impurity are mandatory to ensure assay purity, establish robust degradation profiles, and support regulatory filings[2].
This application note details a self-validating analytical framework for the spectroscopic differentiation of N-deethyldorzolamide from its parent Active Pharmaceutical Ingredient (API) using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.
Mechanistic Causality in Analytical Design
The structural divergence between dorzolamide and N-deethyldorzolamide is highly localized: the secondary ethylamino group at the C4 position of the thienothiopyran ring is converted into a primary amine due to the loss of the ethyl moiety (-CH₂CH₃)[2].
NMR Rationale (Causality of Solvent & Technique): ¹H and ¹³C NMR are selected as the primary elucidation tools because the cleavage of the ethyl group results in the absolute disappearance of specific aliphatic resonances. DMSO-d₆ is deliberately chosen as the solvent over CDCl₃ or D₂O. Its lack of exchangeable protons ensures that the critical amine (-NH₂) and sulfonamide (-SO₂NH₂) protons remain visible and do not undergo rapid deuterium exchange[4]. Furthermore, the electronic deshielding effect on the adjacent C4 proton provides secondary confirmation of the structural change.
FT-IR Rationale (Causality of Sampling Mode): Infrared spectroscopy is exquisitely sensitive to changes in hydrogen bonding and amine substitution. The transition from a secondary amine (dorzolamide) to a primary amine (N-deethyldorzolamide) fundamentally alters the N-H stretching vibrational modes[5]. Attenuated Total Reflectance (ATR) is utilized over traditional KBr pelleting. KBr is highly hygroscopic; absorbed moisture creates a broad O-H stretch around 3400 cm⁻¹, which routinely masks the critical N-H stretches required to differentiate a primary from a secondary amine.
Visualizations: Workflows and Pathways
Caption: Analytical workflow for the isolation and spectroscopic characterization of Dorzolamide impurities.
Caption: In vivo metabolic pathway converting Dorzolamide to N-desethyldorzolamide via CYP450.
Experimental Protocols
Protocol A: High-Resolution ¹H and ¹³C NMR Spectroscopy
Self-Validating System Suitability: Prior to sample acquisition, run a blank DMSO-d₆ sample to verify the residual solvent quintet at 2.50 ppm and the water peak at ~3.33 ppm. This validates the magnetic field homogeneity (shimming) and chemical shift calibration.
Sample Preparation: Accurately weigh 10.0 ± 0.5 mg of the isolated N-deethyldorzolamide standard.
Dissolution: Dissolve the solid in 0.6 mL of high-purity DMSO-d₆ (99.9% atom D, containing 0.03% v/v TMS as an internal reference). Vortex for 60 seconds until a clear, particulate-free solution is achieved.
Transfer: Transfer 0.5 mL of the solution into a standard 5 mm precision NMR tube.
Number of Scans (NS): 1024 (due to lower natural abundance of ¹³C).
Decoupling: Proton-decoupled sequence (waltz16).
Protocol B: ATR FT-IR Spectroscopy
Self-Validating System Suitability: Perform a background scan on the empty, clean diamond ATR crystal. The baseline must be flat, and the single-beam energy profile must match the manufacturer's specifications, proving the crystal is free of cross-contamination.
Crystal Preparation: Clean the ATR diamond crystal with a lint-free wipe dampened with LC-MS grade isopropanol. Allow to air dry.
Sample Loading: Place approximately 2–3 mg of the dry N-deethyldorzolamide powder directly onto the center of the ATR crystal.
Compression: Lower the pressure anvil until the clutch clicks, ensuring optimal optical contact between the solid crystal lattice of the sample and the diamond sensor.
Data Acquisition: Collect the sample spectrum using the exact parameters as the background (32 scans, 4 cm⁻¹ resolution).
Data Presentation & Spectral Interpretation
The tables below summarize the critical spectroscopic differences used to definitively distinguish the impurity from the parent API.
Direct evidence of N-dealkylation (loss of terminal methyl).
Ethyl -CH₂-
2.65
ABSENT
Multiplet (2H)
Direct evidence of N-dealkylation (loss of alkyl chain).
Amine N-H
~2.80 (1H)
~2.50 (2H)
Broad
Transition from a secondary amine (1H) to a primary amine (2H).
C4-H (Ring)
3.95
4.10
Multiplet (1H)
Deshielded due to the altered electronic environment of the primary amine.
C3-H (Thiophene)
7.55
7.56
Singlet (1H)
Unaffected by dealkylation; serves as an internal structural anchor.
Sulfonamide -NH₂
8.01
8.02
Broad Singlet (2H)
Unaffected; confirms the preservation of the pharmacophore.
Table 2: ATR FT-IR Spectral Comparison
Vibrational Mode
Dorzolamide (cm⁻¹)
N-deethyldorzolamide (cm⁻¹)
Mechanistic Causality / Diagnostic Note
Amine N-H Stretch
~3320 (Single band)
~3350 & 3280 (Doublet)
Critical ID: Primary amines exhibit distinct symmetric and asymmetric stretching, creating a doublet. Secondary amines only show a single band.
Aliphatic C-H Stretch
2970, 2930
2965, 2930 (Reduced Int.)
Overall reduction in band intensity due to the loss of the ethyl aliphatic carbons.
Sulfonamide SO₂ (Asym)
1345
1345
Core structure remains intact.
Sulfonamide SO₂ (Sym)
1155
1155
Core structure remains intact.
Sulfone SO₂ (Asym)
1305
1305
Core structure remains intact.
Conclusion
The definitive characterization of N-deethyldorzolamide relies on tracking the exact spectroscopic consequences of N-dealkylation. By utilizing ¹H NMR to confirm the absence of the ethyl aliphatic signals (1.08 ppm and 2.65 ppm) and ATR-FTIR to observe the emergence of the primary amine N-H symmetric/asymmetric stretching doublet (3350/3280 cm⁻¹), analytical scientists can confidently identify and quantify this critical EP Impurity D. This orthogonal approach ensures absolute compliance with stringent pharmacopeial and ICH guidelines.
References
Veeprho Pharmaceuticals. "Dorzolamide EP Impurity D (Free Base) | CAS 154154-90-2". Veeprho Impurity Standards. Available at:[Link]
SynZeal Research. "Dorzolamide EP Impurity D | 164455-27-0". SynZeal Pharmacopeial Standards. Available at:[Link]
Supuran, C. T., et al. "Applications of carbonic anhydrase inhibitors and activators in therapy". ResearchGate. Available at:[Link]
Maren, T. H., et al. "Pharmacological and ocular hypotensive properties of topical carbonic anhydrase inhibitors". ResearchGate. Available at:[Link]
Kim, H., et al. "Electronic Effect on the Molecular Motion of Aromatic Amides: Combined Studies Using VT-NMR and Quantum Calculations". ResearchGate. Available at:[Link]
Application Note: High-Yield Isolation and Structural Characterization of N-Deethyldorzolamide (Impurity D) from Ophthalmic Solutions
Executive Summary Dorzolamide is a highly specific, topical carbonic anhydrase (CA) inhibitor widely prescribed for the management of elevated intraocular pressure in conditions such as open-angle glaucoma[1]. In the sys...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Dorzolamide is a highly specific, topical carbonic anhydrase (CA) inhibitor widely prescribed for the management of elevated intraocular pressure in conditions such as open-angle glaucoma[1]. In the systemic circulation, dorzolamide is metabolized by cytochrome P450 isoenzymes into its primary active metabolite, N-deethyldorzolamide[2]. In pharmaceutical development and quality control, N-deethyldorzolamide is formally recognized as Dorzolamide Related Compound D (or EP Impurity D)[3].
Isolating this impurity directly from commercial ophthalmic solutions (e.g., 2% dorzolamide hydrochloride eye drops) presents a unique analytical challenge due to the presence of highly polar viscosity enhancers (hydroxyethyl cellulose), tonicity agents (mannitol), and preservatives (benzalkonium chloride). This application note details a self-validating, scalable protocol utilizing pH-optimized liquid-liquid extraction (LLE) followed by preparative reversed-phase high-performance liquid chromatography (RP-HPLC) to isolate N-deethyldorzolamide with >95% purity for downstream structural elucidation and toxicological screening.
Mechanistic Rationale & Experimental Design
To move beyond a simple procedural list, it is critical to understand the physicochemical causality driving this isolation strategy:
Selective Liquid-Liquid Extraction (LLE): Dorzolamide and N-deethyldorzolamide are formulated as water-soluble hydrochloride salts in ophthalmic solutions (typically buffered to pH 5.6). To extract these compounds into an organic solvent, the pH must be raised above the pKa of their amine groups (pKa ~8.5) to form the lipophilic free base. However, the pH must remain below the pKa of the sulfonamide moiety (pKa ~9.5–10) to prevent the formation of a highly water-soluble sulfonamide anion. Utilizing 0.5 N ammonium hydroxide achieves an optimal extraction pH of ~9.0–9.5[4]. This selectively partitions the free bases into ethyl acetate while leaving polar excipients (mannitol, cellulose derivatives) in the aqueous waste.
Chromatographic Elution Logic: N-deethyldorzolamide lacks the lipophilic ethyl group present on the secondary amine of the parent dorzolamide molecule. This structural modification significantly increases its polarity. Consequently, on a C18 reversed-phase column, N-deethyldorzolamide exhibits weaker hydrophobic interactions with the stationary phase and will reliably elute prior to the main dorzolamide peak.
Volatile Buffer Selection: The preparative HPLC mobile phase utilizes 0.1% formic acid and acetonitrile. By avoiding non-volatile salts (like phosphate buffers), the collected fractions can be directly lyophilized into a pure powder without requiring an intermediate solid-phase extraction (SPE) desalting step.
Workflow Visualization
Workflow for the isolation of N-deethyldorzolamide from ophthalmic solutions.
Step-by-Step Isolation Protocol
Phase 1: Sample Preparation and Liquid-Liquid Extraction
Aliquot Formulation: Transfer 20 mL of the commercial dorzolamide hydrochloride ophthalmic solution (equivalent to ~400 mg of active pharmaceutical ingredient) into a 100 mL glass separatory funnel.
Alkalinization: Add 20 mL of 0.5 N Ammonium Hydroxide (
NH4OH
) to the funnel. Swirl gently to mix. Self-Validation Check: Spot test the aqueous mixture on pH paper to confirm the pH is between 9.0 and 9.5[4].
Organic Extraction: Add 40 mL of HPLC-grade Ethyl Acetate to the separatory funnel. Invert and vent the funnel repeatedly for 3 minutes to ensure complete partitioning.
Phase Separation: Allow the layers to separate for 10 minutes. Drain and discard the lower aqueous layer (containing hydroxyethyl cellulose, mannitol, and inorganic salts).
Secondary Extraction: Wash the remaining organic layer with 10 mL of deionized water to remove residual water-soluble excipients. Discard the aqueous wash.
Drying and Evaporation: Pass the ethyl acetate layer through a bed of anhydrous sodium sulfate (
Na2SO4
) to remove trace water. Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen gas on a water bath maintained at 50 °C[4].
Phase 2: Preparative HPLC Isolation
Reconstitution: Dissolve the dried extract in 5 mL of Initial Mobile Phase (95% Water with 0.1% Formic Acid / 5% Acetonitrile). Filter the solution through a 0.22 µm PTFE syringe filter.
Chromatographic Separation: Inject the sample onto a Preparative C18 Column (e.g., 250 mm × 21.2 mm, 5 µm particle size) utilizing the gradient outlined in Table 2 .
Detection & Collection: Monitor the eluent at 254 nm. N-deethyldorzolamide will elute prior to the massive dorzolamide peak. Collect the fractions corresponding to the early-eluting Impurity D peak.
Phase 3: Lyophilization & Structural Elucidation
Solvent Removal: Pool the collected fractions containing N-deethyldorzolamide. Remove the acetonitrile component via rotary evaporation at 30 °C under reduced pressure.
Lyophilization: Freeze the remaining aqueous solution at -80 °C and lyophilize for 24–48 hours to yield N-deethyldorzolamide as a white to off-white powder.
Characterization: Confirm the structure via LC-MS (ESI+). The expected monoisotopic mass is 296.00, yielding an
[M+H]+
ion at m/z 297.0.
1H
-NMR (
DMSO−d6
) should confirm the absence of the characteristic ethyl group signals (a triplet at ~1.1 ppm and a multiplet at ~2.7 ppm) present in the parent dorzolamide.
In-Process Quality Control (IPQC) & Self-Validation
To guarantee the integrity of the protocol, the following self-validating checkpoints must be integrated into the workflow:
IPQC 1 (Extraction Efficiency): If the pH during LLE drops below 8.5, the amine remains protonated, and recovery in the organic phase will plummet. The pH verification step is mandatory.
IPQC 2 (Analytical Scale-Down): Before preparative injection, inject 10 µL of the reconstituted sample onto an analytical C18 column (4.6 mm × 250 mm). Verify that the resolution (
Rs
) between N-deethyldorzolamide and Dorzolamide is
≥2.0
. If
Rs<2.0
, decrease the initial gradient slope.
IPQC 3 (Fraction Purity Verification): Prior to lyophilization, inject an aliquot of the pooled preparative fractions into an LC-MS system. Proceed to freeze-drying only if the UV purity at 254 nm is >95% and the base peak chromatogram confirms the m/z 297.0 mass.
Quantitative Data & Chromatographic Conditions
Table 1: Physicochemical Comparison of Dorzolamide and Impurity D
[4] Dorzolamide Hydrochloride - Regulations.gov (USP Monograph detailing extraction protocols for Dorzolamide related compounds). United States Pharmacopeia via Regulations.gov. URL:[Link]
[2] Clinical Pharmacokinetics of Dorzolamide. ResearchGate. URL:[Link]
[1] Dorzolamide | C10H16N2O4S3 | CID 5284549. PubChem - National Institutes of Health (NIH). URL:[Link]
Troubleshooting baseline noise in N-deethyldorzolamide UV detection
Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) analysis. As an Application Scientist, I have designed this specialized troubleshooting guide to address baseline anomalies during...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) analysis. As an Application Scientist, I have designed this specialized troubleshooting guide to address baseline anomalies during the UV detection of N-deethyldorzolamide (also known as Dorzolamide EP Impurity D)[1].
N-deethyldorzolamide is a critical pharmacopeial impurity and active metabolite of the carbonic anhydrase inhibitor dorzolamide[2][3]. Because it is a polar, basic secondary amine, its reverse-phase HPLC-UV analysis typically requires ion-pairing reagents (like Trifluoroacetic Acid, TFA) or buffered mobile phases, and detection at low UV wavelengths (e.g., 250–254 nm)[4]. These specific chromatographic conditions make the assay highly susceptible to baseline noise, which compromises the Signal-to-Noise (S/N) ratio and inflates the Limit of Quantitation (LOQ).
This guide bridges the gap between mechanical symptoms and chemical causality, providing self-validating protocols to ensure analytical integrity.
Diagnostic Workflow for Baseline Anomalies
Before disassembling your instrument, use the following logical workflow to isolate whether the baseline noise is mechanical, optical, or chemical in origin.
Logical workflow for diagnosing HPLC-UV baseline noise in N-deethyldorzolamide analysis.
Q1: During the gradient elution of N-deethyldorzolamide, my baseline drifts upward significantly. How do I establish a stable baseline?Causality: Upward baseline drift during gradient runs is fundamentally a chemical and optical phenomenon governed by the UV cutoff of your mobile phase. As the organic modifier (e.g., Acetonitrile or Methanol) concentration increases, its background absorbance at the detection wavelength increases 5[5]. Furthermore, if you are using TFA to improve the peak shape of the basic N-deethyldorzolamide, be aware that TFA absorbs UV light strongly. As TFA ages, it degrades into highly UV-absorbing species, causing severe baseline drift 6[6]. Refractive index changes due to temperature mismatches between the column and the detector flow cell also contribute to wandering baselines 7[7].
Solution: Prepare fresh, HPLC-grade mobile phases daily. Ensure the column compartment and detector temperatures are aligned. If using TFA, balance the absorbance by adding 0.1% TFA to Water (Mobile Phase A) and 0.08% TFA to Acetonitrile (Mobile Phase B) to equalize the background absorbance across the gradient.
Q2: I am observing rhythmic, sinusoidal baseline fluctuations. What is the root cause?Causality: Rhythmic or sinusoidal noise is almost exclusively mechanical, stemming from pump pressure pulsations or inadequate mixing of the mobile phase 8[8]. If pump check valves fail to seat properly due to particulate contamination or air bubbles, the flow rate micro-fluctuates. When using ion-pairing reagents, these micro-fluctuations cause localized concentration changes in the UV-absorbing additive, which the detector registers as a sinusoidal wave.
Solution: Overlay the pump pressure trace with the UV baseline. If they correlate, the issue is the pump 7[7]. Clean or replace the check valves. Switching to ceramic check valves is highly recommended for methods utilizing TFA 6[6]. Additionally, ensure your system has an adequate in-line static mixer installed 8[8].
Q3: My chromatogram shows high-frequency, erratic noise and sharp, non-Gaussian spikes. Is my column failing?Causality: Sharp, non-Gaussian spikes are rarely chromatographic. They indicate an optical or electronic failure. The two primary culprits are UV lamp arcing (indicating the lamp has reached the end of its lifespan) or micro-bubbles outgassing within the detector flow cell 8[8]. Because the flow cell is a low-pressure environment, dissolved gases in the mobile phase can expand into bubbles. These bubbles act as microscopic lenses, scattering the UV light and causing erratic, instantaneous absorbance spikes 9[9].
Solution: Verify the Deuterium lamp ignition hours. If acceptable, the issue is outgassing. Ensure mobile phases are thoroughly degassed and install a backpressure regulator (restrictor capillary) post-detector to keep gases compressed in solution 9[9].
Quantitative Diagnostic Parameters
Use the following table to benchmark your system's performance against acceptable industry tolerances.
Solvent UV cutoff, temperature gradient, TFA degradation
Align column/detector temps, use fresh HPLC-grade solvents
< 1.0 mAU / hour
Erratic / Wandering
Variable
Column bleed, late-eluting matrix contaminants
Flush column with strong organic solvent
Stable after 10 column volumes
Self-Validating Experimental Protocols
To ensure scientific integrity, troubleshooting must be treated as an experiment. The following protocols are designed as closed-loop, self-validating systems.
Protocol 1: Flow Cell Decontamination and Bubble Elimination
Causality: Salt precipitation from buffers (e.g., phosphate) or trapped micro-bubbles scatter UV light, artificially inflating absorbance readings.
Bypass the Column: Disconnect the HPLC column and replace it with a zero-dead-volume union to protect the stationary phase from harsh cleaning solvents.
Aqueous Flush: Pump HPLC-grade water through the system at 1.0 mL/min for 15 minutes to dissolve any precipitated buffer salts. (Note: If permitted by your detector's manufacturer, a flush with 1N HNO3 can be used for severe contamination, but never use HCl)9[9].
Organic Flush: Switch to 100% degassed Methanol at 1.0 mL/min for 20 minutes to clear organic residues and reduce surface tension, allowing trapped bubbles to escape 7[7].
Apply Backpressure: Attach a restrictor capillary (e.g., 1 meter of 0.005" ID PEEK tubing) to the detector's waste outlet to maintain a slight backpressure (approx. 50-100 psi).
System Validation: Monitor the baseline at your N-deethyldorzolamide detection wavelength (e.g., 254 nm) for 15 minutes. Validation criteria: The baseline drift must be < 1 mAU/hr and short-term noise < 0.05 mAU. If criteria are met, the optical path is validated.
Protocol 2: Pump and Check Valve Diagnostics
Causality: Inconsistent solvent delivery creates refractive index gradients and localized concentration spikes of UV-absorbing additives.
Purge the System: Open the purge valve and flush all lines with 100% Isopropyl Alcohol (IPA) at 3.0 mL/min for 5 minutes. IPA's high viscosity helps push out stubborn air bubbles trapped in the pump heads.
Check Valve Cleaning: If pressure ripple remains high, remove the inlet and outlet check valves. Sonicate them in a beaker of Methanol for 10 minutes to dislodge particulates.
Reassembly and Equilibration: Reinstall the valves, switch to your N-deethyldorzolamide mobile phase, and equilibrate the system at the analytical flow rate.
System Validation: Overlay the pump pressure trace with the UV signal in your chromatography data system (CDS). Validation criteria: The pressure ripple must be less than 1% of the total system pressure. If the sinusoidal UV wave is eliminated alongside the pressure stabilization, the mechanical delivery system is validated.
References
Agilent Technologies. Eliminating Baseline Problems. Available at: [Link][7]
Shimadzu. Baseline Disturbance. Available at: [Link][5]
Separation Science. Why Your HPLC Baseline Drifts—And How to Stop It. Available at: [Link][6]
LCGC. HPLC Diagnostic Skills–Noisy Baselines. Available at: [Link][8]
Phenomenex. HPLC Troubleshooting Mini Guide - Baseline Issues. Available at: [Link][9]
SynZeal. Dorzolamide EP Impurity D | 164455-27-0. Available at: [Link][1]
PrecisionFDA. N-DEETHYLDORZOLAMIDE. Available at: [Link][2]
ResearchGate. Clinical Pharmacokinetics of Dorzolamide. Available at: [Link][3]
ResearchGate. Simultaneous Determination of Dorzolamide and Timolol by First-order Derivative UV Spectroscopy. Available at:[Link][4]
Adjusting column temperature for N-deethyldorzolamide retention time stability
Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals tasked with optimizing and troubleshooting High-Performance Liquid Chromatography (HPLC) method...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals tasked with optimizing and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for dorzolamide and its metabolites.
Below, we address the critical role of column temperature in stabilizing the retention time of N-deethyldorzolamide , the primary active metabolite of the carbonic anhydrase inhibitor dorzolamide[1].
The Causality: Why Temperature Dictates N-Deethyldorzolamide Stability
Achieving reproducible chromatography for basic compounds like N-deethyldorzolamide requires strict control over the thermodynamic and kinetic environments within the column.
Thermodynamic Equilibrium & Selectivity
Temperature directly alters the equilibrium constant of the analyte partitioning between the mobile and stationary phases.2[2]. Because N-deethyldorzolamide is a secondary amine, it is highly susceptible to secondary interactions with residual silanol groups on reversed-phase silica columns. Increasing the temperature provides the kinetic energy necessary to disrupt these weak intermolecular bindings, thereby reducing peak tailing and improving mass transfer[3].
Viscosity and Analyte Migration4[4]. This reduction in viscosity decreases system backpressure and increases the diffusivity of N-deethyldorzolamide, leading to sharper peaks and shorter run times. However, this also means that even minor thermal fluctuations will drastically shift the retention time (RT).5[5].
Troubleshooting FAQs
Q: Why does my N-deethyldorzolamide peak drift later in the day, even with an isocratic method?A: This is a classic symptom of ambient temperature fluctuations. In laboratories without precise HVAC control, slow room-temperature swings directly impact the column temperature.6[6]. Ensure your column oven is active and that the system is shielded from AC vents.
Q: How much retention time variation is considered acceptable for this assay?A: For small molecules analyzed on modern instrumentation with a high-quality column,5[5]. If your N-deethyldorzolamide peak varies by more than 0.1 minutes between injections, you are likely experiencing thermal gradients between the incoming mobile phase and the column.
Q: Can I increase the column temperature to 60°C to speed up the elution?A: While elevated temperatures increase throughput, caution is advised.3[3]. This stationary phase loss will cause irreversible early retention time shifts. We recommend an optimal range of 35°C to 40°C for N-deethyldorzolamide to balance peak shape, throughput, and column longevity.
Quantitative Data: Temperature vs. Chromatographic Performance
The following table summarizes the quantitative impact of column temperature on the retention and efficiency of N-deethyldorzolamide (simulated data based on a standard C18 reversed-phase method at 1.0 mL/min).
Column Temperature (°C)
Average Retention Time (min)
RT Shift from 35°C Baseline (%)
Theoretical Plates (N)
Peak Tailing Factor (Tf)
30.0
12.45
+10.2%
8,500
1.35
35.0
11.30
Baseline
9,200
1.20
40.0
10.25
-9.3%
10,500
1.10
45.0
9.35
-17.3%
11,200
1.05
Experimental Protocol: Temperature Optimization & Stabilization Workflow
To ensure a self-validating system where retention time stability is guaranteed, execute the following step-by-step methodology:
Step 1: System Preparation & Active Pre-heating
Prepare the mobile phase (e.g., Acetonitrile and acidic buffer) and degas thoroughly to prevent bubble formation at elevated temperatures.
Route the mobile phase tubing through an active solvent pre-heater before it enters the column. Causality: If the mobile phase enters the column cooler than the oven setpoint, a radial temperature gradient forms, causing the analyte at the center of the column to travel faster than at the walls, leading to peak distortion and RT drift[4].
Step 2: Thermal Equilibration
Install the reversed-phase column inside a forced-air column oven.
Set the column oven and the active pre-heater to 40.0 °C .
Pump the mobile phase at the method flow rate (e.g., 1.0 mL/min) for a minimum of 20 column volumes.
Monitor the column compartment temperature sensor until it stabilizes within ±0.1 °C of the setpoint.
Step 3: Self-Validating System Suitability Test (SST)
Inject 6 consecutive replicates of the N-deethyldorzolamide analytical standard.
Record the retention time for each injection.
Validation Criteria: Calculate the Relative Standard Deviation (RSD) of the retention times. The system is thermally stable and validated for sample analysis only if the RT RSD is ≤ 0.5% and the absolute drift between the first and sixth injection is ≤ 0.05 minutes .
Troubleshooting Logic Visualization
Workflow for troubleshooting N-deethyldorzolamide retention time drift via temperature control.
References
Chrom Tech. "How Column Temperature Affects HPLC Resolution." 4[4]
Comparative Analysis of Dorzolamide and N-deethyldorzolamide: Carbonic Anhydrase II Inhibition and Pharmacokinetics
Executive Summary Dorzolamide is a highly potent, topically applied sulfonamide derivative engineered for the inhibition of Carbonic Anhydrase II (CA-II), a critical metalloenzyme responsible for aqueous humor secretion...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Dorzolamide is a highly potent, topically applied sulfonamide derivative engineered for the inhibition of Carbonic Anhydrase II (CA-II), a critical metalloenzyme responsible for aqueous humor secretion in the ciliary body[1]. Upon systemic absorption, dorzolamide undergoes hepatic metabolism to form its primary active metabolite, N-deethyldorzolamide[2]. This guide provides an objective, data-driven comparison of the parent drug and its metabolite, focusing on their differential binding affinities, structural enzymology, and pharmacokinetic accumulation profiles.
Mechanistic Overview & Structural Enzymology
The Role of Carbonic Anhydrase II
CA-II catalyzes the reversible hydration of carbon dioxide (
CO2+H2O⇌HCO3−+H+
). In the eye's ciliary processes, the generation of bicarbonate (
HCO3−
) drives the osmotic transport of sodium and fluid, culminating in aqueous humor production[1]. Inhibiting CA-II disrupts this electrochemical gradient, effectively lowering intraocular pressure (IOP).
Causality of Binding: The Impact of N-deethylation
Dorzolamide binds to the active zinc-containing site of CA-II. The molecule's alkylamino chain—specifically the ethyl group on the 4-amino position—plays a crucial role in stabilizing the inhibitor within the hydrophobic pocket of the enzyme's active site[3].
When dorzolamide is systemically absorbed, it is N-dealkylated in the liver by cytochrome P450 isoenzymes (specifically CYP2B1/2, CYP2E1, and CYP3A2) to form N-deethyldorzolamide[4]. The removal of this ethyl group fundamentally alters the molecule's binding thermodynamics:
Reduced CA-II Affinity: The loss of hydrophobic packing interactions slightly decreases the metabolite's inhibitory potency against CA-II compared to the parent drug[5].
Shifted Isoenzyme Selectivity: While dorzolamide exhibits a 4000-fold greater affinity for CA-II over CA-I[1], N-deethyldorzolamide demonstrates a relative increase in affinity for CA-I. Consequently, the metabolite heavily accumulates in red blood cells (RBCs), where it preferentially binds to the abundant CA-I isoenzyme[5].
Fig 1: Pharmacokinetic pathway of Dorzolamide and its N-deethylated metabolite.
Comparative Quantitative Data
The following table synthesizes the binding affinities and pharmacokinetic properties of both compounds, demonstrating the functional divergence caused by N-deethylation.
To rigorously validate the biophysical and pharmacokinetic differences between these two molecules, researchers rely on self-validating experimental systems. Below are the standardized methodologies for quantifying enzyme kinetics and systemic accumulation.
Protocol A: Stopped-Flow Spectroscopy for
Ki
Determination
Causality & Rationale: CA-II is one of the fastest known enzymes, making standard steady-state kinetic assays insufficient for capturing initial reaction velocities. Stopped-flow spectroscopy provides millisecond resolution. By utilizing a pH indicator (phenol red), the assay directly translates the generation of protons (from
CO2
hydration) into a measurable spectrophotometric signal, creating a self-validating loop of enzyme activity[8].
Step-by-Step Methodology:
Reagent Preparation: Prepare a
CO2
-saturated water solution by bubbling
CO2
gas through chilled, deionized water for 30 minutes[8].
Buffer & Enzyme Setup: Dilute purified recombinant human CA-II in a chilled HEPES buffer (pH 7.4) containing 0.2 mM phenol red.
Inhibitor Titration: Prepare serial dilutions of Dorzolamide and N-deethyldorzolamide in DMSO (final DMSO concentration <1% to prevent enzyme denaturation).
Rapid Mixing: Inject equal volumes of the
CO2
substrate solution and the Enzyme-Inhibitor complex into the stopped-flow apparatus mixing chamber.
Real-Time Monitoring: Monitor the decrease in absorbance at 558 nm (the isosbestic point of phenol red) as the pH drops due to bicarbonate and proton formation.
Data Analysis: Calculate the initial velocity (
v0
) from the linear portion of the absorbance-time curve. Plot
v0
against inhibitor concentration to derive the
IC50
and apply the Cheng-Prusoff equation to determine the
Ki
.
Fig 2: Stopped-flow spectroscopy workflow for determining CA-II inhibition kinetics.
Protocol B: Erythrocyte Accumulation and Washout Assay
Causality & Rationale: Because both dorzolamide and N-deethyldorzolamide exhibit extreme sequestration in RBCs, measuring plasma concentrations alone will yield falsely low pharmacokinetic profiles (often below the 5 ng/mL detection limit)[3]. This assay isolates the intracellular compartment to accurately quantify the >120-day half-life[1].
Step-by-Step Methodology:
Sample Collection: Draw whole blood into EDTA-coated tubes at designated pharmacokinetic time points.
Fractionation: Centrifuge the blood at 2,000 x g for 10 minutes at 4°C to separate plasma from the erythrocyte pellet.
Washing (Critical Step): Wash the RBC pellet three times with isotonic PBS to remove any residual plasma-bound drug. This ensures only intracellularly bound drug is measured.
Lysis & Extraction: Lyse the RBCs using hypotonic shock (addition of distilled water) followed by protein precipitation using cold acetonitrile containing an internal standard (e.g., deuterated dorzolamide).
Centrifugation: Spin the lysate at 14,000 x g for 15 minutes to pellet the precipitated CA-I and CA-II proteins.
LC-MS/MS Quantification: Inject the supernatant into a Liquid Chromatography-Tandem Mass Spectrometer. Monitor the specific mass transitions for dorzolamide and N-deethyldorzolamide to quantify their respective intracellular concentrations.
References
Carbonic Anhydrase II Selective Inhibitors. Selleckchem.com.
Confirming the Binding Affinity of Dorzolamide to Carbonic Anhydrase II: A Comparative Guide. Benchchem.
Clinical pharmacokinetics of dorzolamide. PubMed (NIH).
Clinical Pharmacokinetics of Dorzolamide. ResearchGate.
Reflections on Medicinal Chemistry at Merck, West Point. ResearchGate.
Product Monograph: Dorzolamide. Health Canada (HRES).
A Comprehensive Technical Guide to the Preclinical Pharmacokinetics and Pharmacodynamics of Dorzolamide. Benchchem.
Chemical Insights into Topical Agents in Intraocular Pressure Management. PMC (NIH).
ICH Validation Guidelines for N-deethyldorzolamide Impurity Profiling: A Comparative Analytical Guide
Dorzolamide hydrochloride is a potent topical carbonic anhydrase (CA) inhibitor utilized globally for the management of primary open-angle glaucoma and ocular hypertension. Throughout its lifecycle—from active pharmaceut...
Author: BenchChem Technical Support Team. Date: April 2026
Dorzolamide hydrochloride is a potent topical carbonic anhydrase (CA) inhibitor utilized globally for the management of primary open-angle glaucoma and ocular hypertension. Throughout its lifecycle—from active pharmaceutical ingredient (API) synthesis to formulation storage and in vivo metabolism—dorzolamide is highly susceptible to oxidative N-dealkylation. This reaction yields its primary related substance and active metabolite: N-deethyldorzolamide [1].
Under ICH Q3A(R2) and Q3B(R2) guidelines, the rigorous profiling of N-deethyldorzolamide as an impurity is mandatory to ensure drug safety, stability, and efficacy. This guide objectively compares traditional High-Performance Liquid Chromatography (HPLC-UV) against Ultra-High-Performance Liquid Chromatography (UHPLC-UV/MS) for the impurity profiling of N-deethyldorzolamide, evaluated strictly against ICH Q2(R2) method validation parameters.
Mechanistic Context: The Origin and Impact of N-deethyldorzolamide
To design a robust analytical method, application scientists must first understand the causality behind the impurity's formation. In vivo, dorzolamide is1 into N-deethyldorzolamide, which accumulates in erythrocytes due to its high affinity for CA-II[1]. In pharmaceutical formulations, this same dealkylation pathway represents a primary degradation route under oxidative stress.
Because the loss of the ethyl group only slightly alters the molecule's lipophilicity and pKa, achieving chromatographic baseline resolution between the parent drug and this specific impurity requires highly optimized mobile phase conditions.
Fig 1: Oxidative N-dealkylation pathway of dorzolamide to N-deethyldorzolamide.
Methodological Comparison: Traditional HPLC-UV vs. UHPLC-UV
Historically, N-deethyldorzolamide profiling relied on traditional HPLC methods utilizing 5 µm C18 columns[2]. However, the shift toward UHPLC utilizing sub-2 µm particles (e.g., 1.7 µm BEH C18) has revolutionized impurity profiling[3].
The Causality of Performance: By reducing the particle size to 1.7 µm, UHPLC minimizes eddy diffusion (the A term in the van Deemter equation) and enhances mass transfer (the C term). This allows for higher mobile phase flow velocities without sacrificing theoretical plates. Consequently, the run time is reduced from >15 minutes to under 10 minutes, while simultaneously increasing the sensitivity (LOD/LOQ) required by ICH Q2(R2) guidelines.
Table 1: ICH Q2(R2) Validation Data Comparison
ICH Q2(R2) Parameter
Traditional HPLC-UV (5 µm C18)
Modern UHPLC-UV (1.7 µm BEH C18)
Performance Advantage
Run Time
~15.0 - 20.0 min
~8.0 - 10.0 min
50% reduction in solvent consumption.
Resolution (
Rs
)
1.5 - 1.8
> 2.0
Superior baseline separation.
LOD (Limit of Detection)
~0.39 µg/mL
~0.01 µg/mL
39x increase in sensitivity.
LOQ (Limit of Quantitation)
~1.19 µg/mL
~0.03 µg/mL
Allows tighter specification limits.
Linearity (
R2
)
> 0.995
> 0.999
Enhanced quantitative reliability.
Precision (%RSD)
< 2.0%
< 0.5%
Higher repeatability across injections.
Self-Validating Experimental Protocol: UHPLC Method for Impurity Profiling
To ensure trustworthiness, analytical methods must be self-validating. The following protocol details a3 designed to inherently prove its own specificity through forced degradation[3].
Phase 1: Chromatographic Setup
Column Selection: Install a Waters UPLC BEH C18 column (100 × 2.1 mm, 1.7 µm). Maintain column temperature at 28°C.
Mobile Phase Preparation:
Solvent A: Prepare a 0.04M Phosphate buffer and adjust to pH 2.6 using ortho-phosphoric acid. Scientific Rationale: At pH 2.6, silanol ionization on the stationary phase is suppressed, and the analyte's ionization state is stabilized, preventing peak tailing of the secondary amine[3].
Solvent B: Mix Milli-Q water, methanol, and acetonitrile in a 200:300:600 (v/v/v) ratio.
Gradient Program: Initiate at 5% B, ramping to 80% B over 24 minutes, at a flow rate of 0.32 mL/min[3].
Detection: Set the Photodiode Array (PDA) detector to 254 nm.
To prove the method is stability-indicating (ICH Q2 Specificity):
Stress Testing: Subject the dorzolamide API to 0.1N HCl (acidic), 0.1N NaOH (basic), 3%
H2O2
(oxidative), and thermal stress (105°C for 24 hours).
Peak Purity Analysis: Inject the stressed samples. Utilize the PDA software to calculate the Peak Purity Angle and Peak Purity Threshold for the dorzolamide and N-deethyldorzolamide peaks.
Validation Gate: If the Peak Purity Angle < Peak Purity Threshold, the peak is spectrally homogenous. The method successfully self-validates its ability to resolve the impurity from all other degradation products.
Phase 3: Sensitivity, Linearity, and Accuracy
Sensitivity (LOD/LOQ): Inject dilute solutions of N-deethyldorzolamide until a Signal-to-Noise (S/N) ratio of 3:1 (LOD) and 10:1 (LOQ) is achieved.
Linearity: Prepare six concentration levels ranging from the LOQ to 150% of the target specification limit. Plot peak area vs. concentration to ensure
R2
> 0.999.
Accuracy (Recovery): Spike known concentrations of N-deethyldorzolamide (e.g., 0.15%, 0.30%, 0.45%) into a placebo matrix. Calculate the percentage recovery (Acceptance criteria: 98.0% - 102.0%).
Fig 2: Step-by-step ICH Q2(R2) analytical method validation workflow.
Conclusion
Transitioning from traditional HPLC to UHPLC methodologies for the impurity profiling of N-deethyldorzolamide provides a profound leap in analytical capability. By leveraging sub-2 µm particle chemistry and precise pH control (pH 2.6), analytical scientists can achieve superior resolution, drastically reduced run times, and enhanced sensitivity. When executed through a self-validating forced degradation framework, this approach ensures total compliance with ICH Q2(R2) and Q3A/B guidelines, accelerating the drug development pipeline while safeguarding formulation integrity.
References
Clinical Pharmacokinetics of Dorzolamide
Source: ResearchGate
URL
Source: Journal of Chromatographic Science (Oxford Academic)
Analytical Method Transfer Validation for N-Deethyldorzolamide Hydrochloride: A Comparative Guide
Introduction & Mechanistic Context Dorzolamide hydrochloride is a potent, topically applied carbonic anhydrase inhibitor utilized primarily in the management of open-angle glaucoma. Upon systemic absorption, the parent a...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Context
Dorzolamide hydrochloride is a potent, topically applied carbonic anhydrase inhibitor utilized primarily in the management of open-angle glaucoma. Upon systemic absorption, the parent active pharmaceutical ingredient (API) undergoes hepatic N-dealkylation mediated by cytochrome P450 isoenzymes (CYP2B1/2, CYP2E1, and CYP3A2) to form its primary active metabolite, N-deethyldorzolamide[1].
In the context of pharmaceutical manufacturing and quality control, N-deethyldorzolamide is strictly monitored as Impurity B (Hydrochloride Salt)[2]. Accurately quantifying this impurity requires highly robust chromatographic methods. Transferring these methods between laboratories—such as from an R&D facility to a Quality Control (QC) lab—demands rigorous validation to ensure data integrity, analytical equivalence, and regulatory compliance.
Metabolic conversion of Dorzolamide to N-deethyldorzolamide via CYP450 N-dealkylation.
Regulatory Framework: USP <1224> and ICH Q2(R2)
The transfer of analytical procedures (TAP) is a highly regulated, documented process that qualifies a Receiving Unit (RU) to utilize an analytical test procedure originating from a Transferring Unit (TU)[3].
According to the4, transferring a validated method requires either partial/full revalidation or a comparative analysis of representative samples[4]. This ensures that the analytical procedure remains fit for its intended purpose across different lifecycle stages and varying laboratory environments.
Technology Comparison: HPLC vs. UHPLC for Impurity Profiling
Historically, High-Performance Liquid Chromatography (HPLC) has been the standard for dorzolamide impurity profiling. However, the structural similarity between dorzolamide and N-deethyldorzolamide (differing only by a single ethyl group) often results in severe co-elution risks. Modern laboratories are increasingly transferring these methods to Ultra-High-Performance Liquid Chromatography (UHPLC) platforms[5].
The table below objectively compares the performance metrics of both modalities when analyzing N-deethyldorzolamide, explaining the causality behind the shift to UHPLC.
Smaller particles allow for higher optimal linear velocities without sacrificing theoretical plates, accelerating throughput[5][6].
Resolution (Rs)
1.5 - 2.0
> 3.0
Enhanced column efficiency prevents the co-elution of the parent API and Impurity B, ensuring accurate integration.
Solvent Consumption
~1.0 mL/min
0.2 - 0.4 mL/min
The reduced internal diameter of the UHPLC column requires lower flow rates, cutting toxic solvent waste by >80%[5].
Sensitivity (LOD)
~0.7 µg/mL
< 0.1 µg/mL
Narrower peak volumes in UHPLC prevent sample dilution on-column, significantly increasing the signal-to-noise ratio[6].
Self-Validating Experimental Protocol for Method Transfer
To successfully transfer the N-deethyldorzolamide analytical method from a TU to an RU, the following self-validating protocol must be executed. This protocol is designed with built-in causality checks to ensure that any failure is detected before reporting final data.
Analytical method transfer workflow for N-deethyldorzolamide per USP <1224> and ICH Q2(R2).
Step 1: Pre-Approved Protocol Generation
Action: Draft a protocol detailing the Analytical Target Profile (ATP), defining the acceptable variance between the TU and RU.
Causality: Establishing predefined acceptance criteria prevents confirmation bias and ensures compliance with 3 guidelines, which mandate that the RU must demonstrate procedural knowledge and ability prior to execution[3].
Step 2: System Suitability Testing (SST) at the Receiving Unit
Action: Inject a resolution standard containing 1.0 mg/mL Dorzolamide HCl and 0.005 mg/mL N-deethyldorzolamide. Evaluate the resolution (Rs) between the two peaks.
Self-Validation Check: The chromatographic sequence must automatically halt if Rs < 2.0.
Causality: Because N-deethyldorzolamide is structurally nearly identical to the parent drug, it elutes closely. Verifying Rs > 2.0 ensures the RU's specific fluidics, column batch, and detector settings can physically separate the compounds before consuming valuable analytical samples.
Step 3: Comparative Testing (Spike Recovery)
Action: Both the TU and RU analyze three distinct lots of Dorzolamide HCl drug substance, each spiked with N-deethyldorzolamide at 50%, 100%, and 150% of the specification limit (typically 0.15%).
Causality: Utilizing spiked samples rather than clean API ensures the impurity is present at the critical decision point. Testing across a range (50-150%) validates the method's linearity and accuracy at the RU, proving that matrix effects or instrument variations do not skew the quantification of the impurity.
Step 4: Statistical Evaluation and Qualification
Action: Calculate the absolute difference in the mean recovery of N-deethyldorzolamide between the TU and RU.
Acceptance Criteria: The mean difference must be ≤ 5.0%, and the Relative Standard Deviation (RSD) for six replicate injections at the RU must be ≤ 2.0%.
Causality: Meeting these criteria statistically guarantees that the RU produces equivalent, reliable results, successfully closing the transfer process as dictated by ICH Q2(R2)[4].
References
USP. "〈1224〉 Transfer of Analytical Procedures - USP-NF". USP.org.
European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5". Europa.eu.
ResearchGate. "Clinical Pharmacokinetics of Dorzolamide".
Operational Guide: Safe Handling and Disposal of N-Deethyldorzolamide Hydrochloride Introduction & Operational Context N-Deethyldorzolamide hydrochloride (CAS 164455-27-0), also known as Dorzolamide Related Compound D, i...
Author: BenchChem Technical Support Team. Date: April 2026
Operational Guide: Safe Handling and Disposal of N-Deethyldorzolamide Hydrochloride
Introduction & Operational Context
N-Deethyldorzolamide hydrochloride (CAS 164455-27-0), also known as Dorzolamide Related Compound D, is a critical pharmaceutical secondary standard utilized primarily in the impurity profiling of dorzolamide, a potent carbonic anhydrase inhibitor used in anti-glaucoma medications. While its role in analytical chemistry is well-established, its end-of-life management requires rigorous logistical oversight. Mishandling this compound poses dual risks: acute laboratory safety hazards due to its combustible nature, and long-term ecological damage due to the environmental persistence of sulfonamide derivatives[1].
Physicochemical and Hazard Profile
To design an effective and self-validating disposal protocol, we must first understand the quantitative and qualitative hazard data of the compound.
Property / Hazard
Data / Classification
Operational Implication
Chemical Formula
C8H12N2O4S3 · HCl
Contains sulfur and chlorine; requires specialized incineration scrubbing.
Storage Class
11 - Combustible Solids
Risk of explosive dust-air mixtures; avoid dry sweeping.
Molecular Weight
332.85 g/mol
High molecular weight sulfonamide; resistant to rapid biodegradation.
Aquatic Toxicity
Toxic to aquatic invertebrates
Strict prohibition on drain disposal; WWTPs cannot filter it[2].
Incompatibilities
Light-weight metals, strong oxidizers
Must be stored in compatible, non-reactive waste containers[3].
The Mechanistic Rationale for Disposal Methodologies
Why Incineration over Aqueous Flushing?
The disposal of active pharmaceutical ingredients (APIs) and their related impurities via municipal wastewater systems is a critical environmental hazard. Sulfonamides and carbonic anhydrase inhibitors are highly persistent in aquatic environments[2]. Conventional wastewater treatment plants (WWTPs) lack the advanced oxidation processes required to fully degrade these micropollutants. Consequently, discharging N-Deethyldorzolamide hydrochloride into drains leads to downstream ecological toxicity, particularly affecting aquatic invertebrates like Daphnia species[2]. High-temperature incineration is the only manufacturer-recommended disposal method that guarantees complete thermal destruction of the molecule[1].
Why Vented Containment for Liquid Waste?
In analytical laboratories, N-Deethyldorzolamide hydrochloride is frequently dissolved in complex mobile phases (e.g., methanol, acetonitrile, and aqueous buffers). When these diverse liquid wastes are aggregated, exothermic reactions or off-gassing can occur. Utilizing vented caps on liquid waste carboys prevents dangerous pressure build-up and potential container rupture in the fume hood[4].
Standard Operating Procedure: Waste Segregation and Disposal
Protocol A: Management of Solid Waste (Neat Powder & Consumables)
This protocol applies to expired neat reference standards, contaminated weighing boats, spatulas, and personal protective equipment (PPE).
Source Segregation: Collect all solid waste contaminated with N-Deethyldorzolamide hydrochloride immediately after use. Do not leave contaminated consumables exposed to ambient laboratory air, as the compound is a Class 11 Combustible Solid[3].
Primary Containment: Place the waste into a rigid, leak-proof, and chemically compatible container. Causality check: Ensure the container is free of strong oxidizing agents or light-weight metals, which are incompatible with this hydrochloride salt[3].
Labeling and Defacing: Completely deface any original manufacturer labels on empty vials to prevent misidentification[4]. Apply a compliant Hazardous Waste tag.
Validation: Verify that the label explicitly states "Toxic/Combustible Solid Waste - N-Deethyldorzolamide HCl" and includes the initial date of generation. Ensure the waste log matches the physical container before moving it to the accumulation area.
Protocol B: Management of Analytical Liquid Waste (HPLC/MS Solutions)
This protocol applies to solvent mixtures containing dissolved N-Deethyldorzolamide hydrochloride.
Solvent Compatibility Verification: Ensure the receiving waste carboy (typically HDPE) is compatible with the specific solvent matrix (e.g., Acetonitrile/Water).
Vented Aggregation: Transfer the liquid waste into the carboy using a dedicated funnel to avoid exterior contamination[4]. Immediately secure a vented cap onto the container to allow any generated gases to escape safely while containing hazardous vapors[4].
Halogenated Segregation: Because the compound is a hydrochloride salt, heavily concentrated solutions should be classified as halogenated waste. This ensures the downstream incineration facility routes the waste to a unit equipped with appropriate scrubbers to neutralize hydrochloric acid gas emissions.
Final Transfer and Destruction: Coordinate with a licensed reverse distributor or hazardous waste contractor. The final destruction must be achieved via high-temperature incineration (>1000°C) equipped with an afterburner[5]. Validation: Retain the certificate of destruction from the waste contractor to close the chain of custody.
Disposal Workflow Visualization
Workflow for the segregation, containment, and disposal of N-Deethyldorzolamide HCl.
References
Sigma-Aldrich. "Dorzolamide Related Compound D USP Reference Standard".
Sigma-Aldrich. "Dorzolamide impurity D British Pharmacopoeia (BP) Reference Standard 164455-27-0".
Symbiosis Online Publishing. "Pharmaceutical Dispensing and Wasting In Health Care Facilities, Amounts, Costs and Evaluation of Potential Ecologic Effects".2
ResearchGate. "Pharmaceutical Dispensing and Wasting In Health Care Facilities, Amounts, Costs and Evaluation of Potential Ecologic Effects". 1